5-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a thiophene moiety attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the furan ring.
Amidation: Formation of the carboxamide group by reacting the brominated furan with an amine derivative.
Substitution: Introduction of the methylphenyl and thiophene groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Organometallic reagents, halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIDINE-2-CARBOXAMIDE: Similar structure with a pyridine ring instead of a furan ring.
5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 5-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and the furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H14BrNO2S |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrNO2S/c1-12-4-6-13(7-5-12)19(11-14-3-2-10-22-14)17(20)15-8-9-16(18)21-15/h2-10H,11H2,1H3 |
InChI Key |
OMWXFMKJCYHLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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